molecular formula C12H21N3O3 B1455204 9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester CAS No. 1250994-01-4

9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester

Cat. No.: B1455204
CAS No.: 1250994-01-4
M. Wt: 255.31 g/mol
InChI Key: WBICUXWLVLRGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester” is also known as “2-Boc-octahydropyrazino[1,2-a]pyrazine” or "Octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester" . It has a molecular formula of C12H21N3O3 and a molecular weight of 255.31 g/mol .

Scientific Research Applications

Antimycobacterial Activity

Substituted pyrazinoic acid esters have shown in vitro activity against Mycobacterium species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Modifications to both the pyrazine nucleus and the ester functionality have expanded the antimycobacterial activity beyond that of pyrazinamide, a drug traditionally used to treat tuberculosis. These modifications have resulted in compounds with significantly greater activity against M. tuberculosis and enhanced serum stability, suggesting a promising avenue for developing new antimycobacterial agents (Bergmann, Cynamon, & Welch, 1996).

Organic Synthesis and Peptidomimetic Applications

Research in organic synthesis has led to the development of novel methodologies for creating diverse chemical structures incorporating the pyrazine motif. For instance, treatments of β-keto ester with hydrazines have yielded substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates and 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates. These compounds are potential intermediates for the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, which may have applications as peptidomimetics or in the development of bioactive molecules (Kralj et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine derivatives have been synthesized. These compounds form step-like one-dimensional supramolecular polymers via intermolecular hydrogen bond interactions. This research provides insights into the structural basis for self-assembly processes and offers potential applications in material science and nanotechnology (Kong et al., 2012).

Antimalarial Activity

Benzoxaborole compounds containing the pyrazine motif have been investigated for their antimalarial activity. Highly potent benzoxaboroles with pyrazinyl-5-oxy groups have been identified, demonstrating significant in vitro and in vivo efficacy against Plasmodium falciparum and Plasmodium berghei, respectively. This research highlights the potential of pyrazine derivatives in the development of new antimalarial agents (Zhang et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its role as a precursor to antibacterial quinolones , it may be involved in the inhibition of bacterial DNA gyrase or topoisomerase IV, which are the targets of quinolone antibiotics.

Properties

IUPAC Name

tert-butyl 9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-6-14-5-4-13-10(16)9(14)8-15/h9H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICUXWLVLRGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Reactant of Route 3
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Reactant of Route 4
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Reactant of Route 5
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Reactant of Route 6
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.